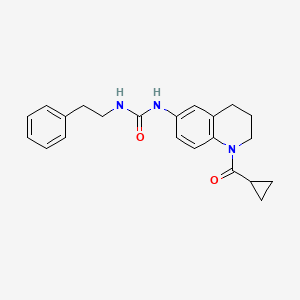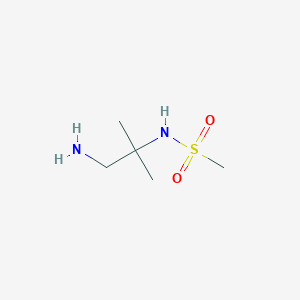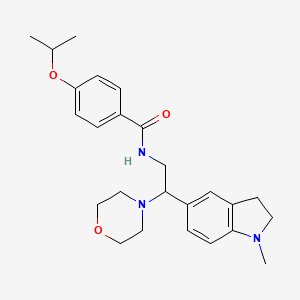![molecular formula C16H16F3N3O3 B2988450 N-[1-(Oxan-4-YL)pyrazol-4-YL]-2-(trifluoromethoxy)benzamide CAS No. 1796948-55-4](/img/structure/B2988450.png)
N-[1-(Oxan-4-YL)pyrazol-4-YL]-2-(trifluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(Oxan-4-YL)pyrazol-4-YL]-2-(trifluoromethoxy)benzamide, also known as TFB, is a chemical compound that has been widely used in scientific research. TFB is a member of the benzamide family and is a potent inhibitor of several enzymes, including protein kinases and phosphodiesterases.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds : Several studies focus on synthesizing novel benzamide derivatives and their potential applications. For example, Liu et al. (2014) reported the catalyst-free synthesis of novel benzamide derivatives through a process involving 1,3-dipolar cycloaddition and subsequent rearrangement (Liu et al., 2014). Similarly, Saeed et al. (2020) synthesized new antipyrine derivatives, emphasizing their structure and intermolecular interactions, which are crucial for understanding their potential applications (Saeed et al., 2020).
Molecular Structure Studies : Research has been conducted to understand the molecular structures of these compounds. For instance, Kumara et al. (2018) focused on the synthesis and X-ray crystal structure studies of a novel pyrazole derivative, providing insights into its molecular and crystal structure (Kumara et al., 2018).
Medicinal Chemistry Applications : Several studies explore the biological and medicinal applications of benzamide derivatives. For example, Saeed et al. (2015) synthesized benzamide derivatives and evaluated their potential in medicinal chemistry, particularly in inhibiting enzymes and binding nucleotide protein targets (Saeed et al., 2015). Another study by Hebishy et al. (2020) describes the synthesis of benzamide-based compounds with significant antiviral activities against bird flu influenza (Hebishy et al., 2020).
Chemical and Thermal Stability : Colombo et al. (2011) investigated pyrazolate-bridged metal–organic frameworks, highlighting their high thermal and chemical stability, which is essential for applications in extreme conditions (Colombo et al., 2011).
Propiedades
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-2-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3/c17-16(18,19)25-14-4-2-1-3-13(14)15(23)21-11-9-20-22(10-11)12-5-7-24-8-6-12/h1-4,9-10,12H,5-8H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCNNUFRKQKIIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(Oxan-4-YL)pyrazol-4-YL]-2-(trifluoromethoxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2988368.png)
![N-[2-(1H-Indol-3-yl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2988371.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide](/img/structure/B2988372.png)


![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2988378.png)


![2-ethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2988384.png)

![Tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B2988387.png)
![7-Methyl-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2988389.png)
![Ethyl 2-[2-(furan-2-carbonylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2988390.png)